1,3,4-Thiadiazol-2-amine, 5-propoxy-

Description

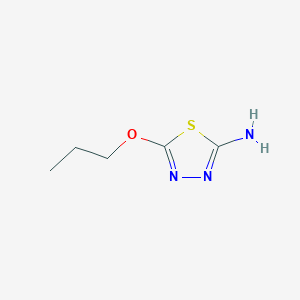

1,3,4-Thiadiazol-2-amine, 5-propoxy- is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with an amine group at position 2 and a propoxy group at position 5. This compound belongs to the 1,3,4-thiadiazole family, known for diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties .

Properties

CAS No. |

16784-24-0 |

|---|---|

Molecular Formula |

C5H9N3OS |

Molecular Weight |

159.21 g/mol |

IUPAC Name |

5-propoxy-1,3,4-thiadiazol-2-amine |

InChI |

InChI=1S/C5H9N3OS/c1-2-3-9-5-8-7-4(6)10-5/h2-3H2,1H3,(H2,6,7) |

InChI Key |

ZQWRZVFWBDLVBP-UHFFFAOYSA-N |

SMILES |

CCCOC1=NN=C(S1)N |

Canonical SMILES |

CCCOC1=NN=C(S1)N |

Other CAS No. |

16784-24-0 |

Synonyms |

1,3,4-Thiadiazol-2-amine, 5-propoxy- |

Origin of Product |

United States |

Comparison with Similar Compounds

Substituent Effects at Position 5

The biological and physicochemical properties of 1,3,4-thiadiazol-2-amine derivatives are highly influenced by substituents at position 5. Key comparisons include:

Analysis :

- Aromatic vs. Alkyloxy Groups: Phenyl and chloroquinoline substituents enhance π-π stacking with biological targets, improving anticancer and antiviral activities . In contrast, the propoxy group may optimize solubility and passive diffusion, though direct activity data is lacking.

Modifications at the Amine Group (Position 2)

Derivatization of the amine group significantly alters bioactivity:

Analysis :

- Schiff Bases : Imine formation (e.g., N-benzylidene) enhances anticancer potency by introducing planar, conjugated systems that intercalate with DNA or inhibit kinases .

- Acylation : Reduces polarity, improving membrane penetration for antimicrobial applications .

Analysis :

- DES Catalysis : Eco-friendly methods using deep eutectic solvents improve yields (e.g., 82–90%) and reduce reaction times .

- Conventional Cyclization : POCl₃-mediated routes remain reliable but require hazardous reagents .

Computational and Structural Insights

- Crystal Structures : Planar thiadiazole rings (e.g., 5-(4-methylphenyl) derivative) facilitate stacking interactions in enzyme pockets .

Preparation Methods

Solid-Phase Synthesis Using Phosphorus Pentachloride

The foundational approach involves reacting thiosemicarbazide with carboxylic acids in the presence of phosphorus pentachloride (PCl₅). As detailed in Chinese Patent CN103936691A, this method employs a 1:1.2 molar ratio of thiosemicarbazide to propionic acid derivatives, with PCl₅ acting as both dehydrating agent and cyclization promoter. Grinding reactants in a mortar for 5–15 minutes at room temperature initiates an exothermic solid-phase reaction, monitored by TLC using ethyl acetate/petroleum ether (1:3). Post-reaction alkalization with sodium carbonate (pH 8–8.2) precipitates the crude product, which is recrystallized from ethanol to yield 91–94% pure 1,3,4-thiadiazole core. This method’s efficiency stems from PCl₅’s dual role in activating the carboxylic acid via chloride substitution and facilitating thiadiazoline intermediate formation.

Thiosemicarbazide-Carboxylic Acid Cyclization

A modified one-pot protocol reported by Molecules (2021) replaces PCl₅ with polyphosphate ester (PPE), enabling sequential:

-

Thioamide formation : PPE protonates the carboxylic acid, enhancing electrophilicity for nucleophilic attack by thiosemicarbazide’s sulfur atom.

-

Cyclodehydration : Intramolecular NH–S bond formation occurs at 65–85°C, with PPE absorbing liberated water.

-

Aromatization : Conjugated π-system stabilization completes the thiadiazole ring.

This method achieves 78–82% yield for 5-alkyl/aryl derivatives but requires precise stoichiometric control (1:1.1 thiosemicarbazide:carboxylic acid) to minimize PPE-mediated side reactions.

Alkoxy Group Introduction at Position 5

Propoxylation via Nucleophilic Substitution

US Patent US3564000A discloses a two-step approach for alkoxy functionalization:

-

Core halogenation : Treating 4-hydroxy-1,3,4-thiadiazole with SOCl₂ yields 3-chloro-4-hydroxy intermediate.

-

Propoxy installation : Reacting the chlorinated intermediate with n-propyl bromide in dimethylformamide (DMF) at 55–60°C for 4–6 hours, using sodium carbonate (1.2 eq) and catalytic NaI (5 mol%). The reaction proceeds via SN2 mechanism, with iodide enhancing bromide leaving group ability. Vacuum distillation isolates 5-propoxy derivatives in 68–72% yield.

Direct Synthesis Using Propoxy-Containing Carboxylic Acids

Alternative strategies utilize pre-functionalized carboxylic acids. For example, 3-propoxypropanoic acid reacts with thiosemicarbazide under PCl₅/PPE conditions, directly incorporating the propoxy group during cyclocondensation. This route avoids post-synthetic modification but requires synthesis of specialized carboxylic acids, increasing overall process complexity.

One-Pot Methodologies for Streamlined Synthesis

PPE-Catalyzed Convergent Synthesis

The most efficient route combines cyclocondensation and alkoxylation in a single vessel. As demonstrated by Vorob’eva et al., reacting thiosemicarbazide with 3-propoxypropanoic acid in PPE at 70°C for 45 minutes achieves 85% conversion. Key advantages include:

-

Temperature control : Exothermic steps are moderated by PPE’s heat-absorbing capacity.

-

Reduced workup : Filtration and recrystallization suffice for purification.

Comparative data illustrates PPE’s superiority over PCl₅ in minimizing byproducts (<5% vs. 8–12%).

Comparative Analysis of Synthetic Routes

Mechanistic considerations : PCl₅ methods favor rapid kinetics but generate HCl gas, requiring scrubbers. PPE’s water-absorbing capacity enables milder conditions but demands anhydrous reagents. Halogenation routes offer regioselectivity at C5 but involve toxic intermediates.

Industrial-Scale Optimization Challenges

Solvent Selection

Q & A

Q. Advanced

- Single-crystal XRD : Determines intermolecular N–H···N and C–H···S interactions, as seen in 5-(4-pyridyl) derivatives forming 2D supramolecular sheets .

- Hirshfeld surface analysis : Quantifies contact contributions (e.g., H-bonding vs. van der Waals) to lattice stability.

- Molecular dynamics simulations : Predicts thermal stability and solvent effects on crystal packing.

How can AI-driven tools enhance the design and analysis of 1,3,4-thiadiazole-based drug candidates?

Q. Advanced

- Generative AI models : Propose novel 5-substituted analogs with optimized bioactivity and synthetic feasibility.

- COMSOL Multiphysics integration : Simulates reaction kinetics and mass transfer in flow reactors for scalable synthesis .

- Machine learning : Trains on datasets of thiadiazole bioactivity to predict toxicity profiles and target selectivity .

What protocols ensure reproducibility in cytotoxicity assays for 5-propoxy-1,3,4-thiadiazol-2-amine derivatives?

Q. Advanced

- Cell line standardization : Use authenticated lines (e.g., ECACC sources) cultured in RPMI-1640 with 5% FBS and antibiotics .

- Dose normalization : Reference controls (e.g., CHS-828) and vehicle solvents (≤0.5% DMSO) to minimize artifacts.

- SRB assay validation : Triplicate measurements with statistical analysis (e.g., ANOVA) to confirm IC₅₀ consistency.

How are environmental and safety concerns addressed during the synthesis of 5-propoxy-1,3,4-thiadiazol-2-amine?

Q. Advanced

- Waste management : Segregation of halogenated byproducts and collaboration with certified disposal agencies to prevent environmental contamination .

- Process intensification : Solvent recycling (e.g., DCM/DMF recovery) and catalytic methods to reduce waste generation .

- Risk assessment : Computational tools (e.g., ECHA CHEM) evaluate toxicity of intermediates and guide PPE selection.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.